2,2'-Bifuran, octahydro-
Description
Contextualizing Octahydro-2,2'-bifuran within Heterocyclic Chemistry Research
Heterocyclic chemistry is a vast and critical branch of chemistry focused on cyclic compounds containing atoms of at least two different elements as members of its ring(s). The octahydro-2,2'-bifuran molecule is a classic example of an oxygen-containing heterocycle. charchem.org Its structure is essentially a dimer of tetrahydrofuran (B95107), a common and important solvent and synthetic precursor. The linkage of two tetrahydrofuran rings introduces stereochemical complexity, making the synthesis of specific stereoisomers a significant challenge that drives methodological innovation. Research into compounds like octahydro-2,2'-bifuran is fundamental to understanding the behavior of polyether systems, which are prevalent in many areas of chemical science, from natural product chemistry to materials science.
Table 1: Physicochemical Properties of Octahydro-2,2'-bifuran
| Property | Value | Source |
|---|---|---|
| CAS Number | 1592-33-2 | guidechem.comnih.gov |
| Molecular Formula | C8H14O2 | guidechem.comnih.gov |
| Molecular Weight | 142.20 g/mol | guidechem.comnih.gov |
| IUPAC Name | 2-(oxolan-2-yl)oxolane | nih.gov |
| Boiling Point | 217.8±8.0 °C at 760 mmHg (Predicted) | guidechem.com |
| Density | 1.1±0.1 g/cm3 (Predicted) | guidechem.com |
| Flash Point | 80.5±12.3 °C (Predicted) | guidechem.com |
| Refractive Index | 1.485 (Predicted) | guidechem.com |
Significance of Furan (B31954) and Tetrahydrofuran Motifs in Organic Synthesis
The furan and its saturated analog, tetrahydrofuran (THF), are five-membered oxygen-containing heterocyclic motifs of immense importance in organic synthesis. researchgate.net The THF ring, in particular, is a structural subunit found in a vast array of natural products, many of which exhibit potent biological activities. semanticscholar.orgnih.gov These include marine polyketides, terpenes, and Annonaceous acetogenins. nih.govnih.govthegoodscentscompany.com
The prevalence of the THF motif in biologically active molecules has made the development of synthetic methods to construct this ring system a major focus for organic chemists. semanticscholar.orgnih.gov Researchers have devised numerous strategies for the stereoselective synthesis of substituted tetrahydrofurans, as the biological function of the parent molecule often depends critically on the stereochemistry of these rings. nih.gov The synthesis of molecules containing multiple THF rings, such as the bis-tetrahydrofuran core of octahydro-2,2'-bifuran, presents an even greater synthetic challenge and is often a key step in the total synthesis of complex natural products. nih.govacs.org The ability to efficiently and selectively construct these motifs is crucial for confirming the structure of newly isolated natural products and for producing sufficient quantities for further biological study. nih.gov
Overview of Current Research Trajectories for Octahydro-2,2'-bifuran
Current research involving the octahydro-2,2'-bifuran scaffold is primarily driven by its presence in complex natural products with interesting biological profiles. A significant area of investigation is the total synthesis of Annonaceous acetogenins, a class of compounds known for their cytotoxic and antitumoral activities. thegoodscentscompany.combvsalud.org Many of these natural products, such as squamocin, feature an adjacent bis-tetrahydrofuran core, which is a derivative of octahydro-2,2'-bifuran. thegoodscentscompany.combvsalud.org Synthetic efforts are therefore directed at developing stereoselective methods to construct this core structure as a key fragment for building these larger, more complex molecules. nih.govacs.org
Beyond natural product synthesis, derivatives of octahydro-2,2'-bifuran are being explored in materials science. For instance, the unsaturated analog, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), is being investigated as a bio-based monomer for creating novel polyamides and polyesters with enhanced properties. researchgate.net Furthermore, octahydro-2,2'-bifuran itself has been identified as a volatile organic compound (VOC) in the human volatome, suggesting potential roles in metabolic processes or as a biomarker, which opens up avenues for research in analytical and diagnostic chemistry. nih.gov The development of synthetic methods for derivatives such as (Octahydro-[2,2'-bifuran]-5-yl)methanamine and Octahydro-[2,2'-bifuran]-5-carboxylic acid also points to its use as a versatile building block in medicinal chemistry and other fields. epa.govbldpharm.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2,2'-Bifuran, octahydro- |
| 2,2'-bitetrahydrofuryl |
| 2-(oxolan-2-yl)oxolane |
| Furan |
| Tetrahydrofuran |
| Squamocin |
| 2,2'-Bifuran-5,5'-dicarboxylic acid |
| (Octahydro-[2,2'-bifuran]-5-yl)methanamine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1592-33-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(oxolan-2-yl)oxolane |
InChI |
InChI=1S/C8H14O2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-8H,1-6H2 |
InChI Key |
SRTHABLDYKPTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CCCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octahydro 2,2 Bifuran and Its Functionalized Analogues
Chemo- and Stereoselective Synthesis Strategies
The synthesis of octahydro-2,2'-bifuran and its analogues often requires intricate strategies to control selectivity. Chemists have developed a toolkit of reactions that allow for the precise construction of this heterocyclic scaffold.
Multicomponent Reaction Approaches to Bifuran Scaffolds
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like bifurans in a single step. researchgate.net An efficient multi-component synthesis of highly functionalized 2,2′-bifurans involves the reaction of furan- or thiophene-2-carbonyl chloride with an isocyanide and a dialkyl acetylenedicarboxylate. researchgate.netorcid.org This process occurs smoothly in dry dichloromethane (B109758) at ambient temperature, yielding products like 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates. researchgate.net The flexibility of MCRs allows for the rapid generation of diverse and biologically relevant molecules. researchgate.net
Another example is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR that typically produces imidazofused heterocycles. nih.gov However, under specific conditions, such as using pyridoxal (B1214274) as the aldehyde component, the reaction can yield a furo[2,3-c]pyridine (B168854) skeleton, demonstrating the versatility of MCRs in creating furan-containing structures. nih.gov Microwave-assisted one-pot syntheses, such as a Strecker-like mechanism involving 2-aminobenzothiazole, [2,2'-bifuran]-5-carbaldehyde, and trimethylsilyl (B98337) cyanide, also provide streamlined access to complex bifuran derivatives.
| Reactants | Reaction Type | Product Scaffold | Ref |
| Furan-2-carbonyl chloride, Isocyanide, Dialkyl acetylenedicarboxylate | Three-component addition | Highly functionalized 2,2'-Bifuran | researchgate.net |
| Heterocyclic amidine, Aldehyde, Isonitrile | Groebke–Blackburn–Bienaymé (GBB) | Furo[2,3-c]pyridine | nih.gov |
| 2-Aminobenzothiazole, [2,2'-Bifuran]-5-carbaldehyde, Trimethylsilyl cyanide | Strecker-like MCR (Microwave) | N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide |
Palladium-Catalyzed Coupling in Octahydro-2,2'-bifuran Synthesis
Palladium catalysis is a cornerstone in the synthesis of C-C bonds, and it has been effectively applied to the construction of bifuran and octahydro-bifuran systems. The Suzuki cross-coupling reaction is a prominent method. researchgate.net This reaction can be used to synthesize aryl-substituted 2,2'-bifurans by coupling bromo-bifurans with arylboronic acids. researchgate.netnih.gov For instance, 5,5'-dibromo-2,2'-bifuran or 3,3',5,5'-tetrabromo-2,2'-bifuran can be reacted with various arylboronic acids in the presence of a palladium catalyst to furnish the desired substituted bifuran cores, which are precursors to the saturated octahydro versions. researchgate.net
Furthermore, palladium-catalyzed carboetherification reactions have been developed for the direct synthesis of bis-tetrahydrofuran structures. umich.edu This method allows for the formation of the heterocyclic ring and a C-C bond simultaneously. umich.edu An example is the synthesis of (±)-(2R,2'R,5R,5'R)-4-[5'-(3-Methoxybenzyl)octahydro-2,2'-bifuran-5- ylmethyl]phenyl(phenyl)methanone, achieved by coupling a suitable precursor with 4-bromobenzophenone (B181533) using a palladium catalyst in toluene (B28343) at 110 °C. umich.edu
Phosphine-Promoted Migrative Cyclization Pathways
Phosphine-catalyzed reactions provide a powerful route to highly functionalized furans, the building blocks of bifuran systems. These reactions often proceed through an intramolecular Wittig-type mechanism. organic-chemistry.org A broad range of furans can be generated in one step from Michael acceptors, tributylphosphine, and acyl chlorides at room temperature. organic-chemistry.org
In a catalytic approach, small amounts of a phosphine (B1218219) and triethylamine (B128534) can facilitate an efficient synthesis of furans via an intramolecular Wittig reaction. organic-chemistry.org The process is initiated by a silyl (B83357) chloride which activates the phosphine oxide for reduction. organic-chemistry.org Another strategy involves the defluorinative cyclization of trifluoromethyl enones with phosphine oxides in water, a transition-metal-free method that yields polysubstituted furans. rsc.org This reaction sequence involves an intermolecular defluorophosphorylation followed by an intramolecular defluoroheterocyclization. rsc.org
Strategies for Diastereoselective and Enantioselective Synthesis
Controlling the three-dimensional structure is critical in the synthesis of complex molecules like octahydro-2,2'-bifuran, which can have multiple stereocenters. Diastereoselective and enantioselective strategies are therefore essential.
Bioinspired syntheses have incorporated stereocontrolling reactions. For example, a syn Evans aldol (B89426) reaction was a key step in the asymmetric total synthesis of gymnothelignan N, a lignan (B3055560) containing a tetrahydrofuran (B95107) moiety. acs.org Another powerful technique is the Sharpless asymmetric dihydroxylation, which was used to create syn-diols with high diastereoselectivity (6:1) during the synthesis of a complex chloroenyne natural product containing the octahydro-2,2'-bifuran core. nih.gov This diol intermediate then undergoes acid-catalyzed cyclization to form the first tetrahydrofuran ring. nih.govacs.org
The stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved via an anion radical [2+2] photocycloaddition using chiral oxazolidinone auxiliaries, demonstrating how chiral auxiliaries can induce enantioselectivity. mdpi.com Similarly, chiral phosphine catalysts have been used for the enantioselective [1+4] annulation of Morita-Baylis-Hillman carbonates to produce optically active 2,3-dihydrofurans with excellent asymmetric induction. organic-chemistry.org
Biomimetic and Bioinspired Synthetic Routes to Octahydro-2,2'-bifuran Frameworks
Nature provides a blueprint for the synthesis of complex molecules, and chemists have drawn inspiration from proposed biosynthetic pathways to devise elegant total syntheses of tetrahydrofuran-containing lignans (B1203133). acs.orgsorbonne-universite.fr These lignans often feature the octahydro-2,2'-bifuran framework. rsc.orgdntb.gov.ua
A notable bioinspired approach involves a tandem reaction cascade consisting of the 1,2-addition of an aryllithium reagent to an α,β-unsaturated aldehyde, followed by a ruthenium-catalyzed redox isomerization of the resulting alkoxide to an enolate, and finally a single-electron oxidation-triggered dimerization. rsc.org This sequence assembles the carbon skeleton in a single step, which is then converted to the target tetrahydrofuran lignans through reduction and diastereoselective cycloetherification. rsc.org
Another strategy hinges on the oxidative ring opening of a diarylcyclobutane to intercept a putative biosynthetic intermediate, which has been successfully applied to the concise synthesis of the furanolignan pinoresinol. nih.gov The synthesis of gymnothelignan N was accomplished based on a plausible biosynthetic pathway featuring a phenol (B47542) oxidative dearomatization/Friedel–Crafts reaction as a key step. acs.org These biomimetic routes often provide efficient and convergent access to these structurally diverse natural products. dntb.gov.uanih.gov
Protecting Group Strategies and Functional Group Interconversions in Octahydro-2,2'-bifuran Synthesis
The synthesis of complex molecules like functionalized octahydro-2,2'-bifurans necessitates the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. organic-chemistry.orgnumberanalytics.com The strategic introduction and removal of these groups are crucial for the success of a synthetic route. uchicago.edu
In the total synthesis of stereochemically rich natural products containing the octahydro-2,2'-bifuran core, various protecting groups are employed. acs.org For instance, silyl ethers are used to protect alcohols, and different types of benzyl (B1604629) ethers, such as the para-methoxybenzyl (PMB) ether, are also common. nih.govacs.org An example of an orthogonal protecting group strategy is the selective removal of a para-bromobenzyl group using lithium di-tert-butylbiphenylide (LiDBB) in the presence of a more electron-rich para-methoxybenzyl group, which remains intact. nih.gov
Synthetic Approaches to Octahydro-2,2'-bifuran Derivatives and Analogues
The construction of the octahydro-2,2'-bifuran skeleton, a core structure in numerous natural products, has been a significant focus of synthetic chemistry. Methodologies have evolved to allow for stereocontrolled synthesis of the bis-tetrahydrofuran (bis-THF) ring system, which is crucial for the biological activity of many of these compounds. The approaches range from the coupling of furan (B31954) precursors followed by reduction to intricate cyclization strategies for creating substituted and functionalized analogues.
Synthesis of Octahydro-2,2'-bifuran-5,5'-dicarboxylate Esters
The synthesis of octahydro-2,2'-bifuran-5,5'-dicarboxylate esters is not extensively detailed in current literature as a primary target. However, the synthesis of their unsaturated precursor, [2,2']bifuran-5,5'-dicarboxylic acid (BFDCA) and its esters, is well-established due to their importance as monomers for bio-based polymers. researchgate.netoulu.fi These unsaturated bifuran esters serve as key intermediates that can, in principle, be hydrogenated to yield the target saturated octahydro- derivatives.
Several methods have been developed for the synthesis of dimethyl 2,2'-bifuran-5,5'-dicarboxylate. One prominent route involves the palladium-catalyzed reductive homocoupling of 5-bromofuran-2-carboxylates, using alcohols as the reductant. researchgate.net Another approach is the oxidative coupling of 2-methyl furoate. aiche.org A scalable synthesis has been achieved via the oxidative coupling of methyl furoate using homogeneous Pd(II) catalysts, which demonstrates high selectivity to the desired 5,5'-isomer. aiche.org
The general synthetic pathway would involve one of the following steps to create the unsaturated diester, followed by a hydrogenation step.
Key Synthetic Routes to Unsaturated Precursors:
| Method | Starting Material | Catalyst/Reagents | Product |
| Reductive Homocoupling | 5-Bromofuran-2-carboxylates | Palladium catalyst, Alcohol (reductant) | [2,2']Bifuranyl-5,5'-dicarboxylic Acid Esters researchgate.net |
| Oxidative Coupling | 2-Methyl Furoate | Homogeneous Pd(II) catalyst | Dimethyl 2,2'-Bifuran-5,5'-dicarboxylate aiche.org |
| Direct Coupling | Furfural derivatives | Palladium catalyst | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate oulu.fi |
The final conversion to octahydro-2,2'-bifuran-5,5'-dicarboxylate esters would be achieved through catalytic hydrogenation of the furan rings of the unsaturated diester precursor. This step, while conceptually straightforward, would require optimization to ensure complete saturation of the bifuran core without affecting the ester functionalities.
Preparation of Substituted Octahydro-2,2'-bifurans
The stereoselective synthesis of substituted octahydro-2,2'-bifurans is critical for accessing analogues of biologically active natural products like the annonaceous acetogenins. koreascience.kr These methods often rely on electrophile-mediated double cyclization reactions or multi-step sequences to control the stereochemistry of the newly formed chiral centers.
A notable example is the stereoselective synthesis of (2R,2'R,5R,5'R)-5,5'-bis(iodomethyl)octahydro-[2,2']-bifuran . koreascience.kr This method utilizes an electrophile-mediated double cyclization of (5R,6R)-5,6-dihydroxy-1,9-decadiene. The reaction proceeds with high diastereoselectivity and chemical yield, providing a key intermediate for the synthesis of bis-THF acetogenin (B2873293) derivatives. koreascience.kr
Double Cyclization for Substituted Octahydro-2,2'-bifuran:
| Precursor | Reagents | Product | Yield | Diastereoselectivity | Reference |
| (5R,6R)-5,6-dihydroxy-1,9-decadiene | I₂, NaHCO₃, THF | (2R,2'R,5R,5'R) and (2R,2'S,5S,5'R)-5,5'-bis(iodomethyl)octahydro-[2,2']-bifuran | 92% | 88:12 | koreascience.kr |
Another sophisticated synthesis yields complex substituted octahydro-2,2'-bifurans such as (2R,2′S,4R,4′S,5R,5′R)-5-Allyl-5′-ethyl-4′-((4-methoxybenzyl)oxy)octahydro-[2,2′-bifuran]-4-ol . acs.org The construction of this molecule involves a multi-step sequence where the two tetrahydrofuran rings are formed sequentially. This approach allows for precise installation of different substituents on each ring. acs.org Similarly, other highly functionalized derivatives like ((2R,2'S,4S,4'S,5S,5'S)-4,4'-Bis(benzyloxy)octahydro-2,2'-bifuran-5,5'-diyl)dimethanol have also been synthesized, highlighting the versatility of modern synthetic methods in creating a diverse range of substituted analogues. scienceopen.com
Derivatization via Ring Expansion and Cyclization
The formation of the octahydro-2,2'-bifuran ring system is most powerfully achieved through cyclization strategies rather than ring expansion of smaller heterocycles. These cyclization reactions are fundamental to building the core structure with defined stereochemistry.
One effective strategy involves a sequential, two-stage cyclization process. For instance, the synthesis of a complex bifuran system was achieved by first inducing an acid-catalyzed cyclization of a diol to form the initial tetrahydrofuran ring. acs.org The second THF ring was then constructed in a subsequent three-step procedure:
Mesylation: The remaining hydroxyl groups are converted to mesylates.
Deprotection: A silyl protecting group is removed to unmask an alcohol.
Intramolecular Cyclization: The newly freed alcohol displaces the mesylate group in an intramolecular fashion, facilitated by a base like potassium tert-butoxide, to close the second ring and form the 2,2'-bifuranyl structure. acs.org
Another powerful approach is the one-pot double cyclization reaction. As described previously, the reaction of a dihydroxy-diene with iodine and sodium bicarbonate in THF at low temperatures leads directly to the formation of the bis-iodomethyl substituted octahydro-2,2'-bifuran. koreascience.kr This reaction forms two new chiral centers in a single synthetic operation with good control over the stereochemical outcome. koreascience.kr Such methods are highly efficient and provide a practical route to key intermediates that can be further elaborated into more complex acetogenin derivatives. koreascience.kr
Reactivity and Mechanistic Investigations of Octahydro 2,2 Bifuran Systems
Exploration of Reaction Pathways for Octahydro-2,2'-bifuran
The chemical behavior of octahydro-2,2'-bifuran is rich and varied, offering multiple avenues for synthetic manipulation. Understanding these reaction pathways is crucial for the targeted synthesis of complex molecules.
Oxidative Transformations and Polycyclization
Oxidative reactions are a powerful tool for the functionalization and elaboration of the octahydro-2,2'-bifuran skeleton. One notable example involves the oxidation of squalene (B77637) using ruthenium tetroxide (RuO₄), generated in situ from ruthenium dioxide (RuO₂) and sodium periodate (B1199274) (NaIO₄). This process can lead to a cascade of reactions, including polycyclization, to form complex polyether structures. mdpi.com In a specific instance, this method yielded a novel bis-iodinated tetra-THF compound as a trace by-product, providing insight into the stepwise nature of the oxidative polycyclization process. mdpi.com The formation of this tetra-THF derivative is proposed to occur through a bidirectional double oxidative bis-cyclization mechanism. mdpi.com
Further demonstrating the utility of oxidative processes, ozonolysis has been employed in the transformation of related systems. For instance, an alkene precursor can be subjected to ozonolysis followed by a reductive workup with triphenylphosphine (B44618) (PPh₃) and sodium borohydride (B1222165) (NaBH₄) to yield key intermediates for the synthesis of complex natural products containing the octahydro-bifuran motif. nih.govacs.org
Cycloaddition Reactions Involving Octahydro-2,2'-bifuran Precursors
Cycloaddition reactions provide an efficient means to construct the bicyclic core of octahydro-2,2'-bifuran and its derivatives. core.ac.uk The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been a key strategy in this context. ucl.ac.uk For example, the reaction of furans with various dienophiles can lead to the formation of oxabicyclo[2.2.1]heptane derivatives, which can serve as precursors to the octahydro-2,2'-bifuran system. ucl.ac.uk The stereochemical outcome of these reactions is often a critical consideration, with endo and exo products being possible. ucl.ac.uk
Another approach involves intramolecular [3+2] cycloaddition reactions. core.ac.uk These reactions can be used to construct the tetrahydrofuran (B95107) rings with a high degree of stereocontrol, which is essential for the synthesis of specific diastereomers of octahydro-2,2'-bifuran. core.ac.uk
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the octahydro-2,2'-bifuran system is characterized by both nucleophilic and electrophilic behavior, depending on the specific atoms and functional groups involved. The oxygen atoms of the tetrahydrofuran rings possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity can be exploited in reactions such as etherification. For instance, the formation of a second tetrahydrofuran ring can be achieved by treating a diol precursor with a base like potassium tert-butoxide, where an alkoxide acts as a nucleophile to displace a leaving group. nih.gov
Conversely, the carbon atoms adjacent to the oxygen atoms can exhibit electrophilic character, particularly when attached to a good leaving group. This allows for nucleophilic substitution reactions to occur at these positions. core.ac.uk Electrophilic substitution reactions can also be important in precursors to octahydro-2,2'-bifurans, for example, at the α-carbon of vinylsilanes. core.ac.uk The formation of the bifuran ring system can also be achieved through electrophile-mediated double cyclization reactions of diene diols. koreascience.kr
Stereochemical Control and Diastereomeric Relationships in Octahydro-2,2'-bifuran Reactions
The synthesis of octahydro-2,2'-bifuran often leads to the formation of multiple stereoisomers due to the presence of several stereocenters. nih.gov Achieving stereochemical control is therefore a paramount challenge and a key focus of synthetic efforts. The relative and absolute stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the mechanism of the ring-forming reactions.
Various strategies have been developed to control the diastereoselectivity of these reactions. One approach is the use of chiral auxiliaries or catalysts to induce asymmetry. utexas.edu For example, Sharpless asymmetric dihydroxylation has been used to create chiral diols as precursors, which then cyclize to form specific diastereomers of the tetrahydrofuran rings. nih.govacs.org
The diastereomeric ratio of the products can be influenced by the reaction conditions, such as the choice of solvent and reagents. For instance, in the formation of an azabicyclic system related to the octahydro-2,2'-bifuran core, the diastereoselectivity of a cyclization reaction was found to be dependent on the acid promoter and nucleophile used. uab.cat The careful analysis of NMR data, including NOESY and COSY experiments, is often crucial for determining the stereochemical relationships between different diastereomers. koreascience.kr In some cases, computational methods, such as DFT calculations of NMR chemical shifts, have been used to predict and confirm the stereostructures of complex natural products containing the octahydro-2,2'-bifuran moiety. nih.govacs.org
Below is a table summarizing examples of reactions where stereochemical control was a key aspect in the synthesis of octahydro-2,2'-bifuran systems or their precursors.
| Reaction Type | Reagents/Conditions | Key Stereochemical Outcome | Reference |
| Asymmetric Dihydroxylation | super-AD-mix β | 6:1 mixture of syn-diastereomers | nih.govacs.org |
| Acid-catalyzed Cyclization | (±)-10-camphorsulfonic acid | Formation of a specific 2,2′-bifuranyl diastereomer | nih.gov |
| Electrophile-mediated double cyclization | I₂ | 88:12 diastereomeric ratio | koreascience.kr |
| Azabicyclic enone formation | TMSOTf, DMS, CH₃CN | Higher diastereoselectivity compared to other conditions | uab.cat |
Mechanistic Elucidation of Octahydro-2,2'-bifuran Forming Reactions
Understanding the mechanisms of reactions that form the octahydro-2,2'-bifuran ring system is fundamental to developing new synthetic methods and controlling reaction outcomes. core.ac.uk These mechanisms often involve a series of intricate steps, including cyclization, rearrangement, and redox processes. mdpi.comucl.ac.ukkoreascience.kr
One of the well-studied mechanisms is the electrophile-mediated double cyclization of 1,9-diene-5,6-diols. koreascience.kr This reaction is believed to proceed through a stepwise process involving the formation of an iodonium (B1229267) ion, followed by intramolecular nucleophilic attack by the hydroxyl groups to form the two tetrahydrofuran rings. The stereoselectivity of this reaction is a key area of investigation. koreascience.kr
In the context of oxidative polycyclization of squalene, the mechanism is thought to involve a cascade of epoxidation and cyclization steps initiated by the ruthenium tetroxide oxidant. mdpi.com The isolation of a bis-iodurated tetra-THF intermediate provides strong evidence for a bidirectional pathway, where the polyene chain is cyclized from both ends. mdpi.com
The formation of the octahydro-2,2'-bifuran system can also be rationalized through palladium-catalyzed carboetherification reactions. The proposed mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by alkoxide substitution and a key syn-oxypalladation step to generate a tetrahydrofuran ring. umich.edu Competing pathways, such as β-hydride elimination, can influence the efficiency of the desired cyclization. umich.edu
The following table outlines key mechanistic proposals for the formation of octahydro-2,2'-bifuran systems.
| Reaction | Proposed Mechanism | Key Intermediates | Reference |
| Electrophile-mediated double cyclization | Stepwise cyclization via iodonium ion formation | Iodonium ion | koreascience.kr |
| RuO₄-catalyzed oxidative polycyclization | Cascade of epoxidation and cyclization | Epoxides, poly-THF intermediates | mdpi.com |
| Palladium-catalyzed carboetherification | Oxidative addition, alkoxide substitution, syn-oxypalladation | Pd(II) intermediates, oxypalladation adducts | umich.edu |
Computational Chemistry and Theoretical Studies of Octahydro 2,2 Bifuran
Quantum Chemical Calculations for Stereostructure Determination
The unequivocal determination of the three-dimensional structure of natural products, especially those with multiple stereocenters, can be a significant challenge for spectroscopic methods alone. acs.org Quantum chemical calculations have emerged as a powerful method to resolve such ambiguities. For complex molecules containing the octahydro-2,2'-bifuran core, which can have numerous potential diastereomers, computational methods are employed to predict the structure with a high degree of confidence. acs.org
A prominent application of this approach was in the structure determination of a chloroenyne natural product isolated from Laurencia majuscula, which features a substituted octahydro-2,2'-bifuran skeleton with six stereocenters, resulting in 32 possible diastereomers. acs.orgnih.gov The strategy involves:
Identifying all theoretically possible diastereomeric structures.
Performing geometry optimizations for each diastereomer using a suitable level of theory, such as Density Functional Theory (DFT).
Calculating key properties, most notably NMR chemical shifts, for each optimized structure. acs.org
Comparing the computationally predicted data for all candidates against the experimental data of the isolated natural product. acs.org
This powerful combination of biosynthetic postulates, DFT calculations, and total synthesis has been successfully used to assign the full structures of 2,2′-bifuranyl natural products. acs.org By demonstrating that this computational approach can correctly identify specific biomimetic diastereomers from a large set of possibilities, its reliability as a structure elucidation tool is firmly established. acs.org
Prediction of Spectroscopic Parameters and Conformational Analysis
The flexible nature of the five-membered tetrahydrofuran (B95107) rings in the octahydro-2,2'-bifuran system presents a significant conformational challenge. nih.gov Unlike more rigid six-membered rings, furanosides can adopt a wide range of conformations, making experimental analysis complex. nih.gov Computational conformational analysis is crucial for understanding the behavior of these molecules.
The process typically begins with a conformational search to identify stable low-energy conformers for each diastereomer. cwu.edu For each stable conformer, spectroscopic parameters, primarily ¹³C and ¹H NMR chemical shifts, are predicted using quantum chemical methods. acs.org DFT has been shown to be a highly effective method for the accurate prediction of NMR chemical shifts in small organic molecules. acs.org Various DFT functionals, such as B3LYP, PBE0, and the double hybrid B2PLYP, as well as methods like Møller-Plesset perturbation theory (MP2), are employed to model the conformational behavior and calculate shielding constants. nih.gov
The predicted spectra for each candidate diastereomer are then compared to the experimental spectra. acs.org The comparison is often quantified using statistical metrics, such as the root-mean-square deviation (rmsd) between the calculated and experimental chemical shifts. nih.gov In one study, one of four biogenetically plausible structures (designated 2b) was identified as the correct structure by having the smallest rmsd for both ¹³C and ¹H data. nih.gov The DP4 probability, another statistical tool, further supported this assignment, providing overwhelming evidence for the identity of the natural product. nih.gov
Table 1: Example Comparison of Computed vs. Experimental NMR Data for Diastereomer Identification
This table illustrates how computational data is used to identify the correct stereoisomer. The diastereomer with the lowest root-mean-square deviation (rmsd) and highest DP4 probability is predicted to be the correct structure. nih.gov
| Metric | Diastereomer 2a | Diastereomer 2b | Diastereomer 2c | Diastereomer 2d |
| ¹³C rmsd (ppm) | 0.98 | 0.79 | 1.15 | 1.05 |
| ¹H rmsd (ppm) | 0.12 | 0.09 | 0.13 | 0.13 |
| DP4 Probability (%) | 0.00 | 100.00 | 0.00 | 0.00 |
Data based on findings for a substituted octahydro-2,2'-bifuran natural product. nih.gov
Molecular Modeling and Reaction Pathway Simulations
Molecular modeling extends beyond static structure prediction to the simulation of dynamic processes and reaction pathways. Computational methods can be used to investigate the mechanisms of key chemical transformations involved in the synthesis or biosynthesis of the octahydro-2,2'-bifuran scaffold. nih.gov
For instance, in the total synthesis of related natural products, the formation of the second tetrahydrofuran ring is a critical step. acs.org Modeling can help understand the energetics and feasibility of proposed reaction steps, such as the intramolecular cyclization of a diol precursor. acs.org In the synthesis of a complex 2,2'-bifuranyl system, forcing conditions were required to convert a mesylate into an iodide, which subsequently underwent displacement to form a key intermediate. nih.gov Computational simulations can rationalize the need for such conditions by calculating activation barriers for different proposed pathways.
Furthermore, modeling can be used to explore complex reaction cascades. For example, the proposed mechanism for the formation of a [5.2.1]dioxabicyclic system from an oxocene precursor involves a series of steps including seleniranium ion formation, ether formation, and a key transannular C–O bond formation to yield an oxonium ion. nih.gov Each of these steps can be modeled computationally to assess the reaction mechanism and the stability of intermediates. nih.gov
Structure-Reactivity Relationships from Computational Data
Computational data provides a direct bridge between the three-dimensional structure of a molecule and its chemical properties and reactivity. The accurate prediction of NMR spectra is a prime example of a structure-property relationship derived from computation. acs.orgnih.gov The ability to correlate a specific calculated stereostructure with a unique predicted spectrum that matches experimental results establishes a definitive link. acs.org
Beyond spectroscopy, theoretical calculations can reveal insights into electronic structure that govern reactivity. ucl.ac.uk Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the natural charge distribution within a molecule. ucl.ac.uk This information reveals sites that are electron-rich or electron-deficient, thereby predicting their susceptibility to nucleophilic or electrophilic attack. For instance, in a study on related heterocyclic systems, NBO calculations showed how substituents influenced the electron density at specific carbon atoms, which in turn would accelerate or decelerate subsequent reactions. ucl.ac.uk Such analyses are crucial for understanding and predicting the regioselectivity of reactions involving the octahydro-2,2'-bifuran skeleton and for designing syntheses of its derivatives.
Advanced Spectroscopic and Analytical Characterization of Octahydro 2,2 Bifuran Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate three-dimensional structure of octahydro-2,2'-bifuran isomers. scienceopen.comnih.gov Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, chemists can deduce the connectivity of atoms and the relative stereochemistry of the molecule.
¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms. In octahydro-2,2'-bifuran derivatives, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial arrangement. rsc.org For instance, the protons on the carbons adjacent to the oxygen atoms typically appear in a specific region of the spectrum, and their coupling patterns can reveal the dihedral angles between them, aiding in conformational analysis. rsc.org
¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. scienceopen.comrsc.org In the analysis of octahydro-2,2'-bifuran, ¹³C NMR is crucial for identifying the number of unique carbon environments, which can help distinguish between different diastereomers. koreascience.kr For example, in a study of diastereomeric 2,2'-bifuranyls, computational methods were used to predict Boltzmann-weighted chemical shifts for all 32 possible diastereomers, demonstrating that the chemical shifts of carbon atoms directly attached to halogens showed maximum variance to stereochemical changes. acs.org
2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), is instrumental in establishing the connectivity between protons and carbons. rsc.org COSY experiments reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule. HMQC spectra correlate proton signals with the carbon atoms to which they are directly attached, providing a definitive assignment of the carbon skeleton. These 2D techniques are often essential for unambiguously assigning the complex spectra of substituted octahydro-2,2'-bifuran derivatives. core.ac.uk
Table 1: Representative NMR Data for Substituted Octahydro-2,2'-bifuran Derivatives
| Compound | Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|---|
| (2R,2'R)-5,5'-diiodooctahydro-2,2'-bifuran | ¹H | d3-MeCN | 500 | 7.15 (2H, br, H-5, H-5'), 4.56 (2H, br m, H-2, H-2'), 2.50 (4H, br m), 2.39-2.36 (2H, br m), 2.03-2.01 (2H, br m) | rsc.org |
| (2R,2'R)-5,5'-diiodooctahydro-2,2'-bifuran | ¹³C | d3-MeCN | 125 | 82.0 (CH), 42.4 (CH2), 25.1 (CH2) | rsc.org |
| (5R,6R)-5,6-dihydroxy-1,9-decadiene iodoetherification product (mixture of diastereomers) | ¹³C | CDCl₃ | Not specified | 83.10, 82.15, 79.22, 32.60, 32.40, 28.74, 27.54, 10.50 (trans-trans isomer) | koreascience.kr |
| (5R,6R)-5,6-dihydroxy-1,9-decadiene iodoetherification product (mixture of diastereomers) | ¹³C | CDCl₃ | Not specified | 82.73, 78.98, 31.33, 27.59, 10.49 (cis-cis isomer) | koreascience.kr |
Mass Spectrometry (MS) Applications in Octahydro-2,2'-bifuran Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of octahydro-2,2'-bifuran and its derivatives. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns. sapub.org
In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. scienceopen.comkoreascience.kr
The fragmentation patterns observed in the mass spectrum are often characteristic of the compound's structure. For instance, the cleavage of the C-O bonds within the tetrahydrofuran (B95107) rings or the bond connecting the two rings can lead to specific fragment ions. The analysis of these fragments helps in confirming the identity of the octahydro-2,2'-bifuran core and the nature of its substituents. For example, in the mass spectrum of (2R,2'R,5R,5'R)-5,5'-bis(iodomethyl)octahydro-[2,2'-bifuran], the molecular ion was observed at m/z 422, with other significant fragments at m/z 295, 237, and 211, which can be attributed to losses of iodine and other parts of the molecule. koreascience.kr
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline octahydro-2,2'-bifuran compounds. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom. This information is crucial for unambiguously establishing the relative and absolute configuration of all stereocenters within the molecule, which is often challenging to achieve solely through spectroscopic methods. acs.orgmdpi.com
For example, the X-ray crystal structure of a bis-iodurated tetra-THF derivative, which contains the octahydro-2,2'-bifuran moiety, revealed a centrosymmetric molecule with a stretched, winding shape. mdpi.com The analysis also detailed the puckering of the tetrahydrofuran rings, with both being in an envelope conformation. mdpi.com Such detailed conformational information is invaluable for understanding the molecule's physical and chemical properties. However, obtaining single crystals of sufficient quality for X-ray analysis can be a significant challenge. escholarship.org
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of octahydro-2,2'-bifuran and its isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination used for the analysis of volatile compounds. In this technique, the components of a mixture are first separated by GC based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer for detection and identification. nih.govrgu.ac.in GC-MS has been utilized to identify octahydro-2,2'-bifuran in complex mixtures, such as in the study of volatile organic compounds in human breath and in the analysis of aromatic profiles of coffee beans. plos.orgjapsonline.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for separating diastereomers of substituted octahydro-2,2'-bifurans that may not be separable by GC. mdpi.com For instance, HPLC was used to separate a bis-iodurated tetra-THF from a complex mixture, and reversed-phase HPLC was further employed for its purification. mdpi.com
Table 2: Chromatographic Methods for Octahydro-2,2'-bifuran Analysis
| Technique | Application | Key Findings/Observations | Reference |
|---|---|---|---|
| GC-MS | Identification in coffee beans | Detected as a volatile aromatic component. | japsonline.com |
| GC-MS | Analysis of human breath | Identified as a volatile organic compound. | plos.org |
| HPLC | Separation of a bis-iodurated tetra-THF | Successfully isolated the compound from a complex reaction mixture. | mdpi.com |
| GC-MS | Metabolite profiling of plant extracts | Identified 2,2'-Bifuran, 2,2',5,5'-tetrahydro- as a metabolite. | rgu.ac.in |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. vscht.cz
The IR spectrum of octahydro-2,2'-bifuran is characterized by the presence of strong C-O stretching vibrations, typically in the region of 1050-1150 cm⁻¹. mdpi.com The C-H stretching vibrations of the saturated hydrocarbon portions of the molecule are observed around 2850-3000 cm⁻¹. libretexts.orglibretexts.org
The absence of certain characteristic bands can also be informative. For example, the absence of a broad absorption in the 3200-3600 cm⁻¹ region would indicate the absence of hydroxyl (-OH) groups, and the lack of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. libretexts.org In a study of a bis-iodurated tetra-THF containing the octahydro-2,2'-bifuran structure, IR spectroscopy showed characteristic peaks at 1054 and 1013 cm⁻¹, corresponding to the C-O stretching of the THF rings. mdpi.com
Table 3: Characteristic IR Absorptions for Octahydro-2,2'-bifuran and Related Structures
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| C-O (in ethers) | Stretching | 1050 - 1150 | mdpi.com |
| C-H (in alkanes) | Stretching | 2850 - 3000 | libretexts.orglibretexts.org |
| C-H (in alkanes) | Bending (Scissoring) | 1470 - 1450 | libretexts.org |
Emerging Research Applications of Octahydro 2,2 Bifuran in Materials Science and Natural Product Synthesis
Octahydro-2,2'-bifuran as Monomers for Advanced Polymer Materials
The bifunctional nature of octahydro-2,2'-bifuran and its derivatives makes them ideal monomers for polymerization reactions. Their incorporation into polymer backbones can impart desirable characteristics such as high thermal stability, improved mechanical strength, and enhanced barrier properties.
Synthesis of Bifuran-Based Polyesters and Copolyesters
Researchers have successfully synthesized a range of polyesters and copolyesters using hydrogenated derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), which share structural similarities with octahydro-2,2'-bifuran. For instance, a polyester (B1180765) synthesized from a fully hydrogenated HMF-acetone adduct (FHAH) and succinic acid (SA) has demonstrated promising thermal properties. nih.gov The resulting polyester, HAH-SA, exhibits a glass transition temperature (Tg) of 73°C and a melting temperature (Tm) of 133°C. nih.gov Thermogravimetric analysis (TGA) revealed that the polymer has significant thermal stability, with 20% and 50% weight loss occurring at 220°C and 480°C, respectively. nih.gov These properties suggest its potential as a bio-based alternative to conventional plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) in applications such as flexible UV-blocking packaging materials. nih.gov
| Property | Value |
| Glass Transition Temperature (Tg) | 73°C |
| Melting Temperature (Tm) | 133°C |
| T20% (TGA) | 220°C |
| T50% (TGA) | 480°C |
| Char Yield at 800°C | 40% |
| Specific Heat Capacity | 0.9–1.5 J °C⁻¹g⁻¹ |
| Storage Modulus | 1.0–2.6 MPa |
Table 1: Thermal and Mechanical Properties of HAH-SA Polyester nih.gov
Development of Biobased Polymer Networks from Octahydro-2,2'-bifuran Derivatives
The development of cross-linked polymer networks from octahydro-2,2'-bifuran derivatives is an area of growing interest. These networks, often referred to as thermosets, offer enhanced durability and solvent resistance. While specific examples utilizing octahydro-2,2'-bifuran are still emerging, the broader class of furan-based polymers has shown a propensity for cross-linking. For example, some furan-containing polyesters can undergo cross-linking reactions, which can be triggered by stimuli such as air exposure. This process can significantly improve the material's barrier properties. The ability to form such networks opens up possibilities for creating robust, bio-based materials for demanding applications.
Role of Octahydro-2,2'-bifuran Motifs in Complex Natural Product Synthesis
The rigid, stereochemically defined structure of the octahydro-2,2'-bifuran core makes it a valuable building block in the asymmetric synthesis of complex natural products. Its presence can enforce a specific three-dimensional conformation, which is often crucial for the biological activity of the target molecule.
Synthetic Intermediates for Stereochemically Rich Molecules
The octahydro-2,2'-bifuran scaffold serves as a chiral synthon, a building block that introduces a defined stereochemistry into a target molecule. Its rigid framework allows for the predictable transfer of chirality during a synthetic sequence. By starting with an enantiomerically pure form of an octahydro-2,2'-bifuran derivative, chemists can construct complex molecules with multiple stereocenters in a controlled manner. This approach is particularly valuable in the total synthesis of natural products where precise control of stereochemistry is essential for achieving the desired biological activity. The development of synthetic methods that utilize octahydro-2,2'-bifuran and related chiral building blocks continues to be an active area of research, enabling the efficient construction of a wide array of stereochemically rich molecules.
Novel Research Directions and Future Perspectives for Octahydro-2,2'-bifuran
The research landscape for octahydro-2,2'-bifuran is rapidly expanding, with several exciting avenues for future exploration. In materials science, a key focus will be the development of novel catalysts and polymerization processes to create a wider range of advanced polymers. This includes the synthesis of high-performance thermosets and elastomers with tunable properties. A significant future direction will be the thorough investigation and enhancement of the biodegradability of octahydro-2,2'-bifuran-based polymers, aiming to create truly circular materials that can be fully integrated into a sustainable economy.
In the realm of natural product synthesis, the application of octahydro-2,2'-bifuran as a chiral building block is expected to grow. Future work will likely involve the design and synthesis of new functionalized derivatives of octahydro-2,2'-bifuran, which will serve as versatile intermediates for the asymmetric synthesis of a broader range of complex and biologically active molecules. Furthermore, a deeper understanding of the biosynthetic pathways that produce natural products containing this motif could inspire novel and more efficient synthetic strategies. The continued exploration of octahydro-2,2'-bifuran holds great promise for advancing both sustainable materials and the synthesis of intricate and valuable molecules.
Q & A
Basic Research Questions
Q. What are the key experimental protocols for synthesizing octahydro-2,2'-bifuran derivatives, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of 2,2'-bifuran precursors under controlled pressure (e.g., 50–100 bar H₂) using palladium or platinum catalysts . Purity is validated via HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm. For derivatives like [2,2'-Bifuran]-5,5'-dicarboxylic acid (CAS 50738-83-5), recrystallization in ethanol-water mixtures improves crystallinity . Always report melting points (e.g., 242–243.5°C for related anhydrides ) and NMR data (¹H/¹³C) for structural confirmation.
Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) during characterization?
- Methodological Answer : Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts) and reference databases like the NIST Chemistry WebBook . For octahydro derivatives, stereochemical complexity may lead to split signals; use 2D NMR (COSY, HSQC) to resolve overlapping peaks . Document all solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and compare with literature values for analogous compounds .
Q. What stability considerations are critical for storing octahydro-2,2'-bifuran compounds?
- Methodological Answer : Store derivatives in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via periodic TLC or GC-MS, especially for compounds with labile functional groups (e.g., carboxylic acids, CAS 50738-83-5 ). For hygroscopic samples, use desiccants like silica gel and report water content via Karl Fischer titration .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of octahydro-2,2'-bifuran in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the electron-deficient furan rings in [2,2'-Bifuran]-5,5'-dicarboxylic acid (C₁₀H₆O₆) are prone to nucleophilic attack, which can be modeled using Gaussian or ORCA software . Validate predictions with kinetic studies (e.g., Arrhenius plots for hydrolysis rates) .
Q. What frameworks are suitable for assessing the environmental fate of octahydro-2,2'-bifuran derivatives?
- Methodological Answer : Apply the U.S. EPA’s High Production Volume (HPV) Chemical Challenge Program to compile data on biodegradation, bioaccumulation, and toxicity . Use HPLC-MS/MS to detect trace residues in water samples (LOQ: 0.1 ppb) and assess photodegradation pathways under simulated sunlight . For persistent compounds, conduct OECD 301F ready biodegradability tests .
Q. How can stereochemical challenges in octahydro-2,2'-bifuran synthesis be resolved?
- Methodological Answer : Utilize chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation to control stereocenters . Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. For diastereomers, employ X-ray crystallography to confirm absolute configurations, as seen in structurally similar spirobiindane derivatives .
Q. What strategies mitigate contradictions in biological activity data for bifuran-based compounds?
- Methodological Answer : Standardize bioassays using reference compounds (e.g., Asimicin, CAS 113086-35-8 ) and validate cell viability via MTT/WST-1 assays. For pharmacokinetic inconsistencies, apply PBPK modeling to account for metabolic differences between in vitro and in vivo systems . Use meta-analysis tools to reconcile conflicting literature results .
Methodological Frameworks and Ethical Considerations
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on octahydro-2,2'-bifuran?
- Methodological Answer : Design studies that address under-explored applications (e.g., biodegradable polymers ) while ensuring scalability of synthetic routes. For ethical compliance, follow NIH guidelines for hazardous compound handling (e.g., waste disposal protocols in ). Prioritize Green Chemistry principles to minimize solvent waste .
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in bifuran derivatives?
- Methodological Answer : Use multivariate regression (e.g., PLS or PCA) to correlate electronic descriptors (e.g., Hammett σ) with bioactivity. For nonlinear relationships, apply machine learning (Random Forest, SVM) on datasets ≥50 compounds. Publicly share raw data in repositories like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
